![molecular formula C14H11FO5S B2942496 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate CAS No. 387873-56-5](/img/structure/B2942496.png)
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate
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Overview
Description
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C14H11FO5S. It is related to 4-formyl-2-methoxyphenyl benzoate, which has a molecular weight of 256.26 .
Chemical Reactions Analysis
While specific chemical reactions involving 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate are not detailed in the available sources, related compounds have been used in the synthesis of nanoparticles . The carbonate ester backbone and the moiety present in these nanoparticles underwent hydrolysis at the targeted cancer-causing microenvironment to release vanillin and chitosan and enhance the anticancer activity .Scientific Research Applications
Covalent Attachment of Biologicals to Solid Supports
4-Fluorobenzenesulfonate derivatives, such as 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, have been used for the covalent attachment of biological molecules to various solid supports. This process involves activating hydroxyl groups of polymeric carriers using reagents like fosyl chloride. These activated supports can then be used to attach enzymes, antibodies, and other biologicals, retaining their biological function and presenting potential therapeutic applications in bioselective separation processes (Chang et al., 1992).
Monitoring the Progress of Aldol Reactions
A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate, has been developed for monitoring aldol reactions. This compound is used to track the reaction progress through fluorescence changes, offering an innovative approach to evaluate reaction conditions and screen aldol catalysts (Guo & Tanaka, 2009).
Antimalarial and Anticancer Activities
Derivatives of 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have shown potential in antimalarial and anticancer applications. Studies on various sulfones and sulfonic acid esters have revealed compounds with improved antimalarial and anticancer activities, indicating the utility of these derivatives in therapeutic development (Betts et al., 2006).
Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives
In the search for new anticancer agents, aminothiazole-paeonol derivatives related to 4-formyl-2-methoxyphenyl 4-fluorobenzenesulfonate have been synthesized and evaluated. These compounds displayed significant anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines, suggesting their promise as lead compounds in gastrointestinal adenocarcinoma treatment (Tsai et al., 2016).
Mechanism of Action
Target of Action
Compounds similar to “4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate” are often used in Suzuki-Miyaura cross-coupling reactions . The primary targets in these reactions are carbon atoms in organic groups, where new carbon-carbon bonds are formed .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, two key steps are involved: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from a metal catalyst to form a new bond. Transmetalation involves the transfer of organic groups from boron to the metal .
Biochemical Pathways
In general, compounds used in suzuki-miyaura reactions are involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. In the context of Suzuki-Miyaura reactions, the result is the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound, like many others, could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki-Miyaura reactions often require mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINAGCMDDVGFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate |
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